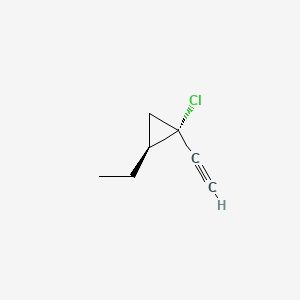
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) is a chemical compound with the molecular formula C7H9Cl It is a cyclopropane derivative where the cyclopropane ring is substituted with a chlorine atom, an ethyl group, and an ethynyl group in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-chloro-2-ethyl-1-ethynylcyclopropane with a suitable cyclopropanating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired cis configuration is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and ethynyl groups can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include oxidized forms of the ethyl and ethynyl groups.
Reduction Reactions: Products include reduced forms of the compound with hydrogenated groups.
Aplicaciones Científicas De Investigación
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclopropane derivatives with biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) involves its interaction with molecular targets through its functional groups. The chlorine atom, ethyl group, and ethynyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to specific enzymes or receptors, leading to changes in biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane,1-ethyl-2-methyl-,cis-: Similar in structure but with a methyl group instead of a chlorine atom.
Cyclopropane,1-ethyl-2-pentyl-: Similar in structure but with a pentyl group instead of an ethynyl group.
Uniqueness
Cyclopropane,1-chloro-2-ethyl-1-ethynyl-,cis-(9ci) is unique due to the presence of the chlorine atom and the ethynyl group in a cis configuration. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H9Cl |
|---|---|
Peso molecular |
128.60 g/mol |
Nombre IUPAC |
(1S,2S)-1-chloro-2-ethyl-1-ethynylcyclopropane |
InChI |
InChI=1S/C7H9Cl/c1-3-6-5-7(6,8)4-2/h2,6H,3,5H2,1H3/t6-,7-/m0/s1 |
Clave InChI |
BFBPIZUHPQKIFI-BQBZGAKWSA-N |
SMILES isomérico |
CC[C@H]1C[C@]1(C#C)Cl |
SMILES canónico |
CCC1CC1(C#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


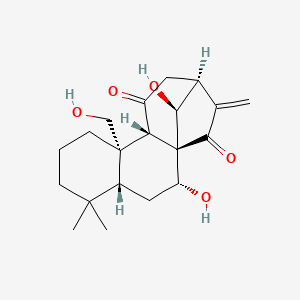
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)

![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)

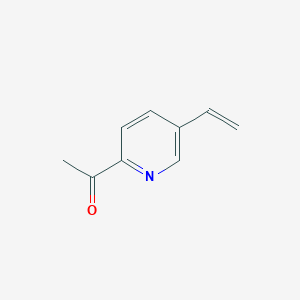
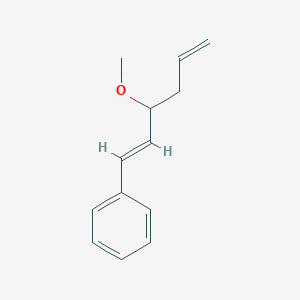
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
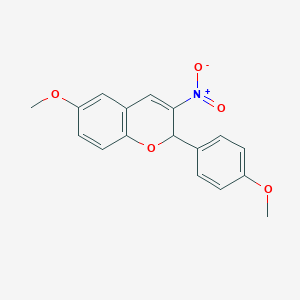
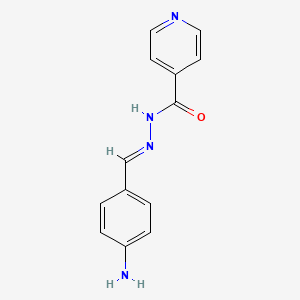
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)

